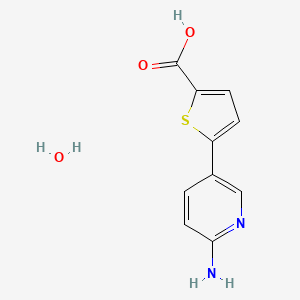

6-Bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

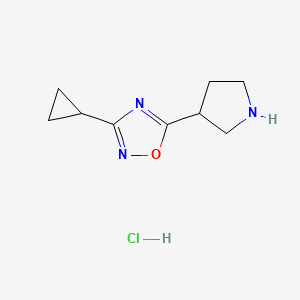

The compound "6-Bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one" is a multifaceted molecule that incorporates several heterocyclic frameworks, including a pyridine ring, an oxadiazole ring, and a chromenone structure. This compound is of interest due to its potential biological activities and its structural complexity which allows for a variety of chemical interactions and reactions.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves cascade reactions or systematic approaches that include condensation, alkylation, and catalyzed reactions. For instance, similar bromo-imidazo pyridine derivatives have been synthesized through condensation of diamines with aromatic aldehydes, followed by alkylation reactions . Another related synthesis involves palladium-catalyzed cascade reactions of bromophenyl-imidazo pyridines with carbon monoxide or copper acetate to create complex structures like chromenones . These methods highlight the versatility and creativity in synthesizing such compounds, which could be applied to the synthesis of "6-Bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one".

Molecular Structure Analysis

The molecular structure of related compounds shows that they can form stable crystal structures with intermolecular interactions such as hydrogen bonding and π-π interactions . The oxadiazole and pyridine rings tend to be coplanar with the chromenyl ring system, which could influence the molecule's binding properties and stability .

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves interactions with enzymes or other biological targets. For example, some bromo-imidazo pyridine derivatives have been studied for their ability to inhibit tyrosyl-tRNA synthetase, with molecular docking studies revealing significant binding affinities . This suggests that "6-Bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one" could also exhibit interesting reactivity with biological molecules.

Physical and Chemical Properties Analysis

Compounds with similar structures have been found to possess antimicrobial properties, with minimum inhibitory concentrations comparable to standard drugs . The physical properties such as crystal structure, density, and molecular geometry are well-defined, with specific intermolecular interactions contributing to the stability of the crystal form . Additionally, some derivatives exhibit high fluorescence quantum yields, indicating potential applications as luminescent or fluorescence probes .

科学的研究の応用

Potential Anticancer Activity

The compound 6-Bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one has been studied for its potential anticancer activity. Researchers investigated the polymorphic structures of similar compounds, focusing on their intermolecular interactions, which are critical for their pharmacological properties. These structures differ in their intermolecular interactions, impacting their potential efficacy in cancer treatment (Shishkina et al., 2019).

Molecular Structure Analysis

The molecular structure of 6-Bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one has been analyzed to understand its properties. The molecule exhibits specific dihedral angles that influence its interactions and stability. In crystals, the compound forms dimers linked into chains, which is important for its functionality (Koh, 2016).

Synthesis and Derivative Formation

Researchers have synthesized various derivatives of this compound to explore their potential applications. These derivatives include molecules with different substitutions, which could influence their biological activity and potential for use in pharmaceuticals (Rao et al., 2014).

特性

IUPAC Name |

6-bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8BrN3O3/c17-11-1-2-13-10(7-11)8-12(16(21)22-13)15-20-19-14(23-15)9-3-5-18-6-4-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPZLRIRWJBGNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)

![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)

![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)

![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)

![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)